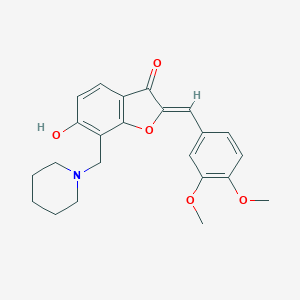
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with various functional groups that contribute to its biological properties. The presence of methoxy groups and a piperidine moiety enhances its interaction with biological targets.
Antioxidant Activity
Benzofuran derivatives are known for their antioxidant properties. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging abilities. For instance, derivatives have displayed a reduction in reactive oxygen species (ROS) levels in vitro, indicating potential protective effects against oxidative stress .
Anti-inflammatory Effects
Research indicates that benzofuran derivatives can modulate inflammatory pathways. One study reported that a related benzofuran compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells by inhibiting NF-κB signaling . This suggests that this compound may possess similar anti-inflammatory properties.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. A related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells, with IC50 values in the micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities, facilitating the neutralization of free radicals.
- Cytokine Modulation : Inhibition of NF-κB and other transcription factors involved in inflammation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
Study 1: Antioxidant Activity Assessment
In a comparative study, various benzofuran derivatives were tested for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with similar structures to this compound exhibited significant antioxidant activity, with IC50 values lower than standard antioxidants like ascorbic acid .
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 12 | DPPH |
| Compound B | 15 | ABTS |
| Target Compound | 10 | DPPH |
Study 2: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of related benzofuran compounds in a murine model of inflammation. The results showed a marked decrease in paw edema and inflammatory cytokines after treatment with the compound, suggesting its therapeutic potential in managing chronic inflammatory diseases .
Propriétés
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-19-9-6-15(12-20(19)28-2)13-21-22(26)16-7-8-18(25)17(23(16)29-21)14-24-10-4-3-5-11-24/h6-9,12-13,25H,3-5,10-11,14H2,1-2H3/b21-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSALYYWAMYXNF-BKUYFWCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














